
Pcna-I1
Overview
Description
Proliferating cell nuclear antigen inhibitor 1 (PCNA-I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound binds directly to PCNA, stabilizing its trimer structure and reducing chromatin-associated PCNA, which selectively inhibits tumor cell growth and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCNA-I1 involves several steps, including the formation of hydrazonomethyl-hydroxy scaffolds. The key steps include:
Formation of Hydrazonomethyl-Hydroxy Scaffolds: This involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the desired scaffold structures.
Functionalization: The scaffolds are further functionalized to enhance their binding affinity and selectivity towards PCNA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PCNA-I1 primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups to enhance its binding affinity.
Cyclization Reactions: To form the core scaffold structures.
Functionalization Reactions: To introduce specific functional groups that improve its pharmacological properties.
Common Reagents and Conditions
Hydrazine Derivatives: Used in the formation of hydrazones.
Aldehydes and Ketones: React with hydrazine derivatives to form hydrazones.
Cyclization Agents: Facilitate the formation of cyclic structures.
Functionalization Reagents: Introduce specific functional groups to enhance binding affinity.
Major Products Formed
The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .
Scientific Research Applications
Antitumor Effects in Prostate Cancer
A pivotal study demonstrated that PCNA-I1 significantly retarded tumor growth in LNCaP prostate cancer xenografts in nude mice without causing noticeable toxicity . The study revealed that treatment with this compound not only induced DNA damage but also enhanced apoptosis in both p53 wild-type and null prostate cancer cell lines.
Inhibition of Viral Replication
Research indicated that this compound effectively reduced herpes simplex virus type 1 (HSV-1) replication by interfering with viral DNA processes. This suggests potential applications beyond oncology, such as antiviral therapies .
Combination Therapy Potential
In combination with other DNA-damaging agents, this compound exhibited additive effects on cell growth inhibition and DNA damage. For instance, when used alongside cisplatin or radiation therapy, it significantly enhanced therapeutic efficacy against prostate and lung cancers .
Comparative Data Table
Mechanism of Action
PCNA-I1 exerts its effects by binding directly to the interface between PCNA monomers, stabilizing the homotrimer structure. This stabilization reduces the association of PCNA with chromatin, thereby inhibiting DNA replication and repair processes. The compound interferes with protein-protein interactions essential for DNA synthesis and repair, leading to the induction of DNA damage and apoptosis in tumor cells .
Comparison with Similar Compounds
PCNA-I1 is part of a class of compounds known as PCNA inhibitors. Similar compounds include:
Uniqueness of this compound
This compound is unique in its ability to bind directly to the interface between PCNA monomers, stabilizing the homotrimer structure and reducing chromatin-associated PCNA. This unique binding mode allows this compound to selectively inhibit tumor cell growth and induce apoptosis, making it a promising candidate for cancer therapy .
Biological Activity
Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.
This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:
- DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
- Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .
Antiviral Effects
Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:
- Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
- Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .
Antitumor Activity
In cancer research, particularly regarding prostate cancer:
- Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
- Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .
Study 1: Prostate Cancer Cells
A study investigated the effects of this compound on two human prostate cancer cell lines:
Cell Line | p53 Status | Effect of this compound |
---|---|---|
LNCaP | Wild-type p53 | Induced DNA damage and apoptosis |
PC-3 | p53-null | Enhanced autophagy and apoptosis |
Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .
Study 2: Viral Infection
In another study focusing on HSV-1:
Treatment | Effect on Viral Replication | Mechanism |
---|---|---|
This compound | Strong inhibition | Disruption of protein recruitment |
T2AA | Reduced late gene expression | Inhibition of specific protein interactions |
This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .
Q & A
Basic Research Questions
Q. What experimental frameworks are recommended for investigating PCNA-I1's role in DNA repair mechanisms?
Use the PICO framework (Population: specific cell types; Intervention: this compound treatment; Comparison: untreated or alternative inhibitors; Outcome: DNA repair efficiency) to structure studies. For example, measure replication fork dynamics via single-molecule assays in HeLa cells treated with this compound versus controls . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the question's rigor .
Q. How can researchers design reproducible experiments to assess this compound's inhibitory activity?
Include detailed protocols for cell culture conditions, dose-response curves, and controls (e.g., siRNA knockdown of PCNA as a comparator). Use standardized assays like EdU incorporation for replication rates. Document raw data and uncertainties (e.g., batch-to-batch variability in compound purity) to enable replication .
Q. What are the best practices for detecting this compound's cellular uptake and target engagement?
Combine immunofluorescence (PCNA localization) with Western blotting (this compound binding efficiency). Validate specificity using PCNA-deficient cell lines. Quantify intracellular concentrations via LC-MS/MS, ensuring calibration against known standards .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound's efficacy in different cancer models?
Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell cycle synchronization methods, hypoxia levels). Use multivariate regression to isolate this compound-specific effects from off-target interactions. Cross-validate findings with orthogonal assays, such as chromatin immunoprecipitation (ChIP) for PCNA-DNA binding .
Q. What methodologies optimize pharmacokinetic profiling of this compound in preclinical studies?
Employ compartmental modeling in murine models to assess absorption, distribution, and half-life. Pair with ex vivo tissue analyses (e.g., liver microsomal stability assays) to predict metabolic clearance. Address ethical rigor by adhering to NIH preclinical guidelines (e.g., sample size justification, blinding protocols) .
Q. How can this compound studies integrate multi-omics data to elucidate its mechanism of action?
Use transcriptomic profiling (RNA-seq) and proteomic screens (mass spectrometry) to map pathways affected by this compound. Apply bioinformatics tools (e.g., Gene Ontology enrichment) to distinguish primary targets from secondary effects. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes .
Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on cell viability?
Apply non-linear regression (e.g., sigmoidal dose-response models) to calculate IC50 values. Include error propagation for technical replicates and Bayesian hierarchical models for heterogeneous cell populations. Report p-values with effect sizes to avoid overinterpretation of significance .
Q. Methodological Challenges and Solutions
Q. How can researchers ensure data transparency when publishing this compound studies?
Deposit raw data (e.g., flow cytometry files, chromatograms) in repositories like Figshare or Zenodo. Provide structured metadata (e.g., instrument settings, software versions) and cite datasets using DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies mitigate batch variability in this compound synthesis for longitudinal studies?
Implement quality control workflows (HPLC purity checks, NMR validation) for each batch. Use combinatorial libraries to test structural analogs if batch inconsistencies persist. Collaborate with synthetic chemistry teams to optimize scalable synthesis routes .
Q. How to validate this compound's specificity in complex biological systems?
Combine chemical proteomics (activity-based protein profiling) with genetic validation (shRNA/CRISPR). Use isothermal titration calorimetry (ITC) to quantify binding affinities for PCNA versus off-target proteins. Cross-reference with public databases (e.g., ChEMBL) to rule out polypharmacology .
Properties
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.